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Introduction

Glucose oxidase (GOx) is an oxidoreductase enzyme that catalyzes the oxidation of β-D-

glucose to D-glucono-δ-lactone and hydrogen peroxide, with molecular oxygen as the electron

acceptor.[1][2] This enzymatic activity has significant applications in various fields, including

biofuel cells, biosensors for glucose monitoring, and as a food preservative.[1][2][3] This

application note details a robust and sensitive chromogenic assay for the determination of

glucose oxidase activity. While the specific term "DA-67 based assay" did not yield definitive

results in a literature search, this protocol describes a widely used and reliable method based

on the principle of a peroxidase-coupled reaction, which is a common foundation for many

commercially available glucose oxidase assay kits. The assay relies on the measurement of an

increase in absorbance resulting from the oxidation of a chromogenic substrate.

The principle of this assay involves two sequential enzymatic reactions. First, glucose oxidase

catalyzes the oxidation of β-D-glucose, producing D-glucono-δ-lactone and hydrogen peroxide

(H₂O₂). Subsequently, in the presence of horseradish peroxidase (HRP), the newly formed

H₂O₂ oxidizes a chromogenic substrate, leading to a colored product. The rate of color

formation is directly proportional to the glucose oxidase activity in the sample and can be

quantified spectrophotometrically.

Principle of the Assay
The enzymatic activity of glucose oxidase is determined using a coupled enzyme assay. The

reactions are as follows:
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β-D-Glucose + O₂ + H₂O → D-Glucono-1,5-lactone + H₂O₂ (catalyzed by Glucose Oxidase)

H₂O₂ + Reduced Chromogen → Oxidized Chromogen (Colored) + H₂O (catalyzed by

Horseradish Peroxidase)[4]

The rate of formation of the oxidized, colored product is monitored by measuring the increase

in absorbance at a specific wavelength. In this protocol, we will use o-dianisidine as the

chromogenic substrate, which, upon oxidation, forms a colored product with an absorbance

maximum at 460 nm.[5]

Materials and Reagents
Glucose Oxidase (enzyme sample)

Potassium phosphate buffer (0.1 M, pH 6.0)

β-D-Glucose solution (18% w/v)

o-Dianisidine solution (1% w/v in water). Caution:o-Dianisidine is a potential carcinogen and

should be handled with appropriate safety precautions.[5]

Horseradish Peroxidase (HRP) solution (200 µg/mL in water)

Spectrophotometer capable of measuring absorbance at 460 nm

Cuvettes with a 1 cm path length

Micropipettes and tips

Water bath or incubator set to 25°C

Experimental Protocols
1. Reagent Preparation

0.1 M Potassium Phosphate Buffer (pH 6.0): Prepare by dissolving the appropriate amounts

of monobasic and dibasic potassium phosphate in deionized water to achieve a pH of 6.0 at

25°C.
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18% (w/v) β-D-Glucose Solution: Dissolve 18 g of β-D-glucose in deionized water to a final

volume of 100 mL. Allow this solution to stand at room temperature overnight to allow for

mutarotation to reach equilibrium.[5]

1% (w/v) o-Dianisidine Solution: Prepare fresh. Dissolve 10 mg of o-dianisidine

dihydrochloride in 1 mL of deionized water. Protect from light.

Horseradish Peroxidase (HRP) Solution: Prepare a 200 µg/mL solution of HRP in deionized

water.

o-Dianisidine-Buffer Mixture: Prepare this mixture within 30 minutes of use. Add 0.1 mL of

the 1% o-dianisidine solution to 12 mL of 0.1 M potassium phosphate buffer (pH 6.0).

Saturate this mixture with oxygen by bubbling the gas through it for 10 minutes.[5]

Enzyme Sample Preparation: Dissolve the glucose oxidase sample in 0.1 M potassium

phosphate buffer (pH 6.0) to an estimated concentration that will produce a change in

absorbance of 0.02 - 0.06 per minute.[5]

2. Assay Procedure

Set the spectrophotometer to a wavelength of 460 nm and equilibrate the temperature to

25°C.

Prepare the reaction mixture in a cuvette as follows:

2.5 mL of the o-dianisidine-buffer mixture

0.3 mL of the 18% β-D-glucose solution

0.1 mL of the HRP solution

Incubate the cuvette in the spectrophotometer for 3-5 minutes to allow the temperature to

equilibrate and to establish a blank rate.

Initiate the reaction by adding 0.1 mL of the appropriately diluted enzyme sample to the

cuvette.
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Immediately mix the contents of the cuvette by inversion and start recording the absorbance

at 460 nm for 4-5 minutes.

Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the initial linear

portion of the curve.

3. Calculation of Enzyme Activity

One unit of glucose oxidase activity is defined as the amount of enzyme that catalyzes the

oxidation of one micromole of o-dianisidine per minute at 25°C and pH 6.0.[5]

The activity can be calculated using the following formula:

Units/mg = (ΔA₄₆₀/min) / (11.3 x mg of enzyme/mL of reaction mixture)[5]

Where:

ΔA₄₆₀/min is the change in absorbance at 460 nm per minute.

11.3 is the millimolar extinction coefficient for oxidized o-dianisidine.

mg of enzyme/mL of reaction mixture is the concentration of the enzyme in the final reaction

volume.

Data Presentation
The following table summarizes representative quantitative data for a typical glucose oxidase

assay using the described protocol.
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Parameter Value

Wavelength 460 nm

Assay Temperature 25°C

pH 6.0

Limit of Detection ~0.05 mU/mL

Linear Range 0.1 - 2.0 mU/mL

Intra-assay Precision (CV%) < 5%

Inter-assay Precision (CV%) < 8%

Visualizations
Experimental Workflow
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Reagent Preparation

Assay Procedure

Data Analysis

Prepare 0.1 M Phosphate Buffer (pH 6.0)

Mix Buffer, Glucose, and HRP in Cuvette

Prepare 18% β-D-Glucose Solution Prepare 1% o-Dianisidine Solution Prepare HRP Solution Prepare Enzyme Dilutions

Add Enzyme Sample

Equilibrate at 25°C

Measure Absorbance at 460 nm

Calculate ΔA460/min

Calculate Enzyme Activity

Click to download full resolution via product page

Caption: Experimental workflow for the glucose oxidase activity assay.

Signaling Pathway
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Caption: Enzymatic reaction cascade for the chromogenic glucose oxidase assay.

Applications in Research and Drug Development
The accurate determination of glucose oxidase activity is crucial for various applications in

research and drug development.

Enzyme Characterization: This assay can be used to determine the kinetic parameters of

glucose oxidase, such as the Michaelis-Menten constant (Km) and the maximum reaction

velocity (Vmax).

Inhibitor Screening: In drug development, this assay provides a high-throughput method for

screening potential inhibitors of glucose oxidase.
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Bioprocess Monitoring: The activity of glucose oxidase can be monitored during fermentation

and purification processes to optimize production.

Quality Control: This assay is essential for the quality control of commercial glucose oxidase

preparations and for diagnostic kits that utilize this enzyme.

Troubleshooting
Issue Possible Cause Solution

No or low activity Inactive enzyme

Use a fresh enzyme

preparation. Ensure proper

storage conditions.

Incorrect pH Verify the pH of the buffer.

Substrate degradation
Prepare fresh glucose and o-

dianisidine solutions.

High background Contaminated reagents
Use high-purity water and

reagents.

Light exposure
Protect the o-dianisidine

solution from light.

Non-linear reaction rate Substrate depletion

Use a lower enzyme

concentration or a higher

substrate concentration.

Enzyme instability

Perform the assay at the

recommended temperature

and pH.

This application note provides a comprehensive protocol for the determination of glucose

oxidase activity using a chromogenic assay. The method is sensitive, reliable, and adaptable

for various research and development applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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